3-(3-Fluorophenyl)oxetane-3-carboxylic acid
Overview
Description
3-(3-Fluorophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol It is characterized by the presence of an oxetane ring, a fluorophenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)oxetane-3-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor. For example, a halogenated phenyl derivative can undergo cyclization in the presence of a base to form the oxetane ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to yield open-chain derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
3-(3-Fluorophenyl)oxetane-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions, particularly those involving fluorinated compounds.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for imaging studies.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxetane ring may contribute to its stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-oxetane-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-(4-Fluorophenyl)oxetane-3-carboxylic acid: The fluorine atom is positioned differently, affecting its reactivity and interactions.
3-(3-Chlorophenyl)oxetane-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
3-(3-Fluorophenyl)oxetane-3-carboxylic acid is unique due to the presence of the fluorophenyl group at the 3-position of the oxetane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(3-fluorophenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHGVJBNBLKZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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